molecular formula C18H17ClN2O3S B15133444 Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate CAS No. 1184915-94-3

Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate

Cat. No.: B15133444
CAS No.: 1184915-94-3
M. Wt: 376.9 g/mol
InChI Key: NQAKGVMCKYUVNV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a 4-chlorophenyl group at position 3, a cyano substituent at position 4, and a morpholino ring at position 3. Its molecular formula is C₁₈H₁₇ClN₂O₃S, with a molecular weight of 376.85 g/mol. The morpholino group improves solubility and bioavailability, while the cyano group may enhance binding affinity to biological targets, such as kinases or enzymes .

Properties

CAS No.

1184915-94-3

Molecular Formula

C18H17ClN2O3S

Molecular Weight

376.9 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholin-4-ylthiophene-2-carboxylate

InChI

InChI=1S/C18H17ClN2O3S/c1-2-24-18(22)16-15(12-3-5-13(19)6-4-12)14(11-20)17(25-16)21-7-9-23-10-8-21/h3-6H,2,7-10H2,1H3

InChI Key

NQAKGVMCKYUVNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N2CCOCC2)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving a suitable halogenated precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate involves its interaction with specific molecular targets. The cyano group and the morpholine ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

(a) Ethyl 3-(4-Chlorophenyl)-5-[(E)-2-(Dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate (Oxazole Derivative)
  • Core Structure : Oxazole ring (one oxygen and one nitrogen atom).
  • Substituents: 4-Chlorophenyl (position 3), dimethylamino ethenyl (position 5), ethyl ester (position 4).
  • Molecular Formula : C₁₆H₁₇ClN₂O₃; Molecular Weight : 320.77 g/mol.
  • Key Differences: The oxazole core is less aromatic than thiophene, reducing electron density. The dimethylamino ethenyl group introduces conformational rigidity, favoring cycloaddition reactions (e.g., with azides) over biological activity .
(b) Ethyl 3-(4-Chlorophenyl)-4-(Methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (Thiazole Derivative)
  • Core Structure : Thiazole ring (one nitrogen and one sulfur atom).
  • Substituents : 4-Chlorophenyl (position 3), methylsulfanyl (position 4), thioxo (position 2).
  • Molecular Formula: C₁₃H₁₂ClNO₂S₃; Molecular Weight: 361.90 g/mol.
  • Key Differences: The thioxo and methylsulfanyl groups increase electrophilicity, making this compound reactive toward nucleophiles. The dihydro-thiazole core is non-aromatic, limiting conjugation compared to thiophene .
(c) 3-(4-Chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylic Acid (Carboxylic Acid Analogue)
  • Core Structure : Thiophene (same as target compound).
  • Substituents: 4-Chlorophenyl, cyano, morpholino (positions identical to target).
  • Molecular Formula : C₁₆H₁₃ClN₂O₃S; Molecular Weight : 348.80 g/mol.
  • Key Differences : The free carboxylic acid group increases polarity, reducing membrane permeability but enhancing reactivity as a drug metabolite or synthetic intermediate .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Potential Applications
Target Compound C₁₈H₁₇ClN₂O₃S 376.85 Thiophene 4-Chlorophenyl, cyano, morpholino, ethyl ester Pharmaceutical intermediates, kinase inhibitors
Oxazole Derivative C₁₆H₁₇ClN₂O₃ 320.77 Oxazole 4-Chlorophenyl, dimethylamino ethenyl, ethyl ester Cycloaddition reactions, material science
Thiazole Derivative C₁₃H₁₂ClNO₂S₃ 361.90 Thiazole 4-Chlorophenyl, methylsulfanyl, thioxo Antimicrobial agents, enzyme inhibitors
Carboxylic Acid Analogue C₁₆H₁₃ClN₂O₃S 348.80 Thiophene 4-Chlorophenyl, cyano, morpholino, carboxylic acid Drug development (active metabolite)

Biological Activity

Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound consists of several key functional groups:

  • Morpholine moiety : Known for enhancing solubility and bioavailability.
  • Thiophene ring : Associated with various biological activities.
  • Cyano and carboxylate groups : Implicated in interactions with biological targets.

This complex structure suggests potential pharmacological applications, particularly in the development of novel therapeutic agents.

Preliminary studies indicate that this compound may exert its biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of key enzymes involved in cellular processes.
  • Receptor Modulation : It may act as an allosteric modulator, affecting receptor activity and signaling pathways.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. A comparative analysis with related compounds reveals insights into how specific substitutions affect activity:

Compound NameStructure FeaturesBiological ActivityUniqueness
Ethyl 3-(4-bromophenyl)-4-cyano-5-morpholinothiophene-2-carboxylateSimilar core structure with bromine substitutionPotentially similar antimicrobial propertiesBromine may enhance lipophilicity
Ethyl 3-(phenyl)-4-cyano-5-morpholinothiophene-2-carboxylateLacks halogen substitutionAnticancer activity reportedAbsence of electron-withdrawing groups
Ethyl 3-(4-fluorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylateFluorine instead of chlorineEnhanced metabolic stabilityFluorine's small size allows better penetration

These comparisons highlight the importance of substituents in modulating biological activity and pharmacological properties.

Case Studies and Research Findings

  • Antimicrobial Activity :
    Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study reported that morpholinothiophene derivatives showed higher efficacy against various bacterial strains, attributed to their ability to disrupt cellular processes by interacting with metalloenzymes .
  • Cancer Research :
    In vitro studies have indicated that certain analogs possess anticancer properties, likely due to their ability to induce apoptosis in cancer cells. The presence of electron-withdrawing groups like cyano enhances their potency against tumor cells by altering cell signaling pathways .
  • Receptor Interaction Studies :
    Research involving receptor assays has suggested that this compound may interact with cannabinoid receptors, showing potential as a therapeutic agent for neurological disorders. The modulation of these receptors could lead to significant therapeutic effects in pain management and appetite regulation .

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